

# Spectroscopic Profile of 4-tert-Amylphenol: A Technical Guide

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## Compound of Interest

Compound Name: *4-tert-Amylphenol*

Cat. No.: *B045051*

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## Introduction

**4-tert-Amylphenol**, also known as p-tert-pentylphenol, is an organic compound with the chemical formula  $C_{11}H_{16}O$ . It finds application as an intermediate in the synthesis of various industrial products, including resins, germicides, and other specialty chemicals. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals for quality control, structural elucidation, and reaction monitoring. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-tert-Amylphenol**, complete with detailed experimental protocols and a visual representation of the analytical workflow.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry analyses of **4-tert-Amylphenol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR) Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.22	d	2H	Ar-H (ortho to -OH)
6.78	d	2H	Ar-H (meta to -OH)
4.75	s	1H	Ar-OH
1.62	q	2H	-CH <sub>2</sub> -CH <sub>3</sub>
1.25	s	6H	-C(CH <sub>3</sub> ) <sub>2</sub> -
0.68	t	3H	-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS ( $\delta$  0.00 ppm)

<sup>13</sup>C NMR (Carbon-13 NMR) Data[1]

Chemical Shift ( $\delta$ ) ppm	Carbon Type	Assignment
153.2	C	Ar-C-OH
141.1	C	Ar-C-C(CH <sub>3</sub> ) <sub>2</sub> -
127.2	CH	Ar-CH (meta to -OH)
114.8	CH	Ar-CH (ortho to -OH)
37.0	C	-C(CH <sub>3</sub> ) <sub>2</sub> -
35.8	CH <sub>2</sub>	-CH <sub>2</sub> -CH <sub>3</sub>
27.2	CH <sub>3</sub>	-C(CH <sub>3</sub> ) <sub>2</sub> -
9.1	CH <sub>3</sub>	-CH <sub>2</sub> -CH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> ( $\delta$  77.16 ppm)

## Infrared (IR) Spectroscopy[2]

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350	Strong, Broad	O-H stretch (phenolic)
3030	Medium	Aromatic C-H stretch
2960	Strong	Aliphatic C-H stretch (asymmetric)
2870	Strong	Aliphatic C-H stretch (symmetric)
1610, 1510	Medium	Aromatic C=C stretch
1460	Medium	C-H bend (aliphatic)
1240	Strong	C-O stretch (phenolic)
830	Strong	p-substituted benzene C-H out-of-plane bend

## Mass Spectrometry (MS)[3]

m/z	Relative Intensity (%)	Assignment
164	30	[M] <sup>+</sup> (Molecular Ion)
135	100	[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> (Base Peak)
107	20	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide and may be adapted based on the specific instrumentation available.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:

- Weigh approximately 10-20 mg of **4-tert-Amylphenol**.
- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in a clean, dry vial.
- Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
- Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock the spectrometer on the deuterium signal of the  $\text{CDCl}_3$ .
  - Shim the magnetic field to achieve optimal homogeneity and resolution.
  - Tune and match the probe for the appropriate nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ).
- $^1\text{H}$  NMR Acquisition:
  - Set the spectral width to approximately 15 ppm.
  - Use a 30-45 degree pulse angle.
  - Set the acquisition time to 2-3 seconds and the relaxation delay to 1-2 seconds.
  - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
  - Process the data by applying a Fourier transform, phase correction, and baseline correction.
  - Integrate the signals and reference the spectrum to the TMS peak at 0 ppm.
- $^{13}\text{C}$  NMR Acquisition:
  - Set the spectral width to approximately 220 ppm.

- Employ proton broadband decoupling to simplify the spectrum to singlets for each carbon.
- Use a 45-degree pulse angle.
- Set the acquisition time to 1-2 seconds and the relaxation delay to 2-5 seconds to ensure quantitative observation of all carbons, including quaternary carbons.
- Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Process the data similarly to the  $^1\text{H}$  spectrum and reference the spectrum to the solvent peak of  $\text{CDCl}_3$  at 77.16 ppm.

## Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
  - Place a small amount of solid **4-tert-Amylphenol** onto the center of the ATR crystal.
  - Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition:
  - Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
  - Collect the sample spectrum.
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
  - The data is collected over a range of  $4000\text{-}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .
- Data Processing:

- The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Perform a baseline correction if necessary.
- Label the significant peaks corresponding to the functional groups present in the molecule.

## Electron Ionization Mass Spectrometry (EI-MS)

- Sample Introduction:

- For a solid sample like **4-tert-Amylphenol**, a direct insertion probe or a gas chromatograph (GC) inlet can be used.
- If using a GC inlet, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol) and inject it into the GC. The compound will be vaporized and separated from the solvent before entering the mass spectrometer.

- Ionization:

- In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).
- This causes the molecules to ionize, forming a molecular ion ( $[\text{M}]^+$ ), and to fragment into smaller, characteristic ions.

- Mass Analysis:

- The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- The analyzer separates the ions based on their mass-to-charge ratio ( $\text{m/z}$ ).

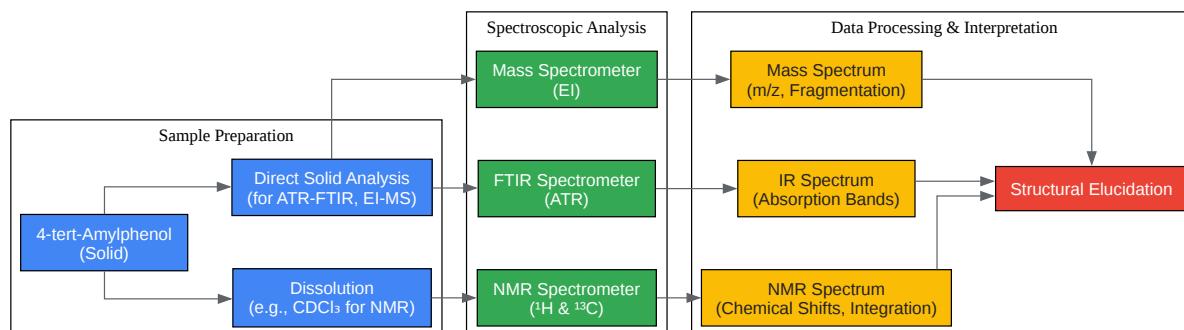
- Detection and Spectrum Generation:

- An electron multiplier detector records the abundance of each ion.

- The data is presented as a mass spectrum, which is a plot of relative ion intensity versus m/z.
- The most intense peak in the spectrum is called the base peak and is assigned a relative intensity of 100%.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as **4-tert-Amylphenol**.



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A generalized workflow for the spectroscopic analysis of a chemical compound.

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## References

- 1. 4-tert-Amylphenol(80-46-6) 13C NMR [m.chemicalbook.com]
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